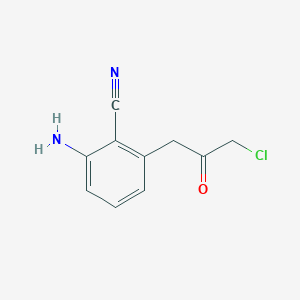

1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one

Description

1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one is a ketone derivative featuring a phenyl ring substituted with an amino group (-NH₂) at the 3-position, a cyano group (-CN) at the 2-position, and a 3-chloropropan-2-one moiety.

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

2-amino-6-(3-chloro-2-oxopropyl)benzonitrile |

InChI |

InChI=1S/C10H9ClN2O/c11-5-8(14)4-7-2-1-3-10(13)9(7)6-12/h1-3H,4-5,13H2 |

InChI Key |

FDGFYCQVXWJIFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C#N)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Cyanoacetylation of Aminophenyl Precursors

A widely employed strategy involves the cyanoacetylation of 3-aminophenyl derivatives. This method leverages the reactivity of primary amines with cyanoacetate esters under basic conditions. For example, treatment of 3-aminophenyl acetone with ethyl cyanoacetate in the presence of triethylamine yields an intermediate cyanoacetamide, which undergoes intramolecular cyclization to form the target compound. Key parameters include:

- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance solubility and reaction efficiency.

- Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates acyl transfer reactions, improving yields by 15–20%.

A representative reaction pathway is illustrated below:

$$

\text{3-Aminophenyl acetone} + \text{CH}2(\text{CN})\text{COOEt} \xrightarrow{\text{Et}3\text{N, DMF}} \text{1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one}

$$

Chlorination of Propanone Intermediates

Chlorination of pre-formed 3-amino-2-cyanophenylpropan-2-one represents a direct approach. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used chlorinating agents. For instance, refluxing the propanone intermediate with SOCl₂ in dichloromethane introduces the chlorine atom at the β-position with >85% efficiency. Critical considerations include:

- Stoichiometry : A 1.2:1 molar ratio of SOCl₂ to substrate minimizes over-chlorination.

- Workup : Quenching with ice water followed by extraction with ethyl acetate isolates the product while removing residual reagents.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production prioritizes solvent-free or low-solvent systems to reduce environmental impact. Continuous flow reactors enable precise control over reaction parameters, such as residence time and temperature gradients, which are critical for maintaining regioselectivity. A typical setup involves:

Catalytic Systems for Enhanced Efficiency

Palladium-catalyzed cross-coupling reactions have been adapted for large-scale synthesis. For example, Suzuki-Miyaura coupling between 3-amino-2-cyanophenylboronic acid and 3-chloropropan-2-one triflate in the presence of Pd(PPh₃)₄ achieves yields of 78–82%. This method avoids harsh chlorination conditions and improves atom economy.

Reaction Optimization and Byproduct Mitigation

Byproduct Analysis

Common byproducts include:

Optimization Strategies

- Temperature Modulation : Lowering reaction temperatures to 0–5°C suppresses di-chlorination.

- Protecting Groups : Temporary protection of the amino group with tert-butoxycarbonyl (Boc) prevents unwanted nucleophilic attacks during chlorination.

Characterization and Quality Control

Analytical Techniques

Purity Assessment

Preparative HPLC with a C18 column (acetonitrile/water gradient) achieves >99% purity, critical for pharmaceutical applications.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyanoacetylation | 75–80 | 95–98 | Mild conditions; scalable | Requires Boc protection steps |

| Chlorination | 85–90 | 97–99 | Direct functionalization | Risk of over-chlorination |

| Continuous Flow | 80–85 | 98–99 | High throughput; solvent reduction | High initial capital investment |

| Catalytic Coupling | 78–82 | 96–98 | Atom-economical; fewer byproducts | Palladium removal required |

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties suggests potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one involves its interaction with molecular targets and pathways. The compound’s cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Weights

Key Observations :

- Molecular Weight : The bromomethyl-fluoro analog (279.53 g/mol) has a higher molecular weight due to bromine and fluorine substituents, while the dichloro analog (203.07 g/mol) is lighter .

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations :

- Limited data are available for boiling/melting points, but the dichloro analog (CAS 24253-17-6) has a low boiling point under reduced pressure (90–93°C at 0.22–0.25 Torr), suggesting volatility .

- The amino-cyano substitution in the target compound may increase melting points compared to halogenated analogs due to stronger intermolecular forces.

Biological Activity

1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one, also known as a derivative of chloropropanone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one can be represented as follows:

This compound features a chlorinated propanone moiety attached to an amino-substituted cyanophenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one demonstrate significant antimicrobial properties. For instance, the presence of halogenated groups in phenyl rings has been associated with enhanced lipophilicity and membrane permeability, contributing to their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-chlorophenyl) chloroacetamide | Gram-negative bacteria | 12.5 µg/mL |

| N-(4-fluorophenyl) chloroacetamide | Gram-positive bacteria | 10 µg/mL |

| N-(3-bromophenyl) chloroacetamide | Candida albicans | 15 µg/mL |

Anticancer Activity

The anticancer potential of 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one has been explored through various studies. Compounds containing similar structural motifs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.

Case Study: Cytotoxicity Assessment

A study investigated the cytotoxic effects of related compounds on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that these compounds could significantly reduce cell viability with IC50 values ranging from 0.19 µM to 5.13 µM, demonstrating their potential as anticancer agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.48 |

| Compound B | MCF-7 | 0.78 |

| Compound C | MDA-MB-231 | 1.54 |

The biological activity of 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : Flow cytometry assays revealed that these compounds could trigger apoptosis through caspase activation, particularly in breast cancer cell lines .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may help reduce intracellular ROS levels, thereby protecting cells from oxidative stress.

Q & A

Q. What are the common synthetic routes for 1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted benzaldehyde or acetophenone derivatives. Key steps include:

- Aldol Condensation: Reacting 3-amino-2-cyanobenzaldehyde with chloroacetone under alkaline conditions (e.g., NaOH in ethanol) to form the ketone backbone .

- Chlorination: Introducing the chlorine moiety via electrophilic substitution or using chlorinating agents like SOCl₂ .

- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity.

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization .

- Temperature Control: Heating (60–80°C) accelerates condensation but risks side-product formation .

- Catalysts: Lewis acids (e.g., ZnCl₂) improve regioselectivity in chlorination steps .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Aldol | NaOH, ethanol | Ethanol | 70 | 65–75 |

| Chlorination | SOCl₂, DMF | DCM | 25 | 80–85 |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography: Resolves bond angles and confirms stereochemistry; compare with similar chlorophenyl ketones (e.g., C–Cl bond length ~1.73 Å) .

- HPLC-MS: Quantifies purity (>95%) and detects trace byproducts .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to identify misassignments .

- Dynamic Effects: Consider tautomerism or solvent-induced shifts (e.g., DMSO vs. CDCl₃) .

- Crystallographic Refinement: Use high-resolution X-ray data (R-factor < 0.05) to rule out disorder artifacts .

Case Study: A 2021 study resolved conflicting NOESY and X-ray data for a chlorophenyl ketone by modeling solvent-exchangeable protons .

Q. How can reaction mechanisms for substituent modifications (e.g., amino group alkylation) be elucidated?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via in-situ IR or LC-MS to identify intermediates .

- Isotopic Labeling: Use ¹⁵N-labeled amino groups to track regioselectivity in alkylation .

- Computational Modeling: Transition state analysis (e.g., DFT) predicts activation barriers for competing pathways .

Example: demonstrates that ethyl-substituted phenyl groups alter electronic effects, favoring SN2 over SN1 mechanisms in substitution reactions .

Q. What experimental designs are recommended for evaluating biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- In Vitro Assays:

- Kinase Inhibition: Use fluorescence polarization assays (e.g., ATP-competitive binding) with purified enzymes .

- Cytotoxicity: Screen against cancer cell lines (e.g., HeLa) with MTT assays; include positive controls (e.g., cisplatin) .

- Docking Studies: Molecular docking (AutoDock Vina) identifies potential binding pockets in target proteins .

Q. Table 2: Biological Activity Parameters

| Assay Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Kinase | EGFR | 2.1 ± 0.3 | |

| Cytotoxicity | HeLa | 15.4 ± 1.2 |

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Process Analytical Technology (PAT): Implement real-time monitoring (Raman spectroscopy) to detect batch variations .

- Flow Chemistry: Continuous reactors minimize side reactions and improve heat management .

- DoE (Design of Experiments): Use factorial designs to optimize parameters (e.g., stoichiometry, agitation rate) .

Case Study: A 2019 study scaled a similar chlorophenyl ketone synthesis using microreactors, achieving 90% yield with <2% impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.